An In-depth Technical Guide on the Discovery and Isolation of Complestatin (formerly Isocomplestatin) from Streptomyces
An In-depth Technical Guide on the Discovery and Isolation of Complestatin (formerly Isocomplestatin) from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Complestatin (B1257193), a complex cyclic peptide antibiotic produced by Streptomyces species, has garnered significant interest due to its unique biological activities, including the inhibition of the complement system and potent antibacterial effects through novel mechanisms of action. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of complestatin, with a special note on the historical context of isocomplestatin. It has been established that the naturally isolated compound initially named isocomplestatin is, in fact, identical to complestatin. True isocomplestatin is a synthetic atropisomer and has not been found in nature. This guide details the fermentation of the producing organism, Streptomyces lavendulae, followed by the intricate extraction and purification protocols necessary to isolate this bioactive compound. Furthermore, it summarizes the quantitative data associated with its biological activity and presents a diagrammatic representation of its isolation workflow and mechanism of action.
Discovery and Historical Context: The Case of Isocomplestatin
Complestatin was first reported as a potent inhibitor of the complement system, isolated from the mycelium of Streptomyces lavendulae SANK 60477 in 1989.[1][2] Subsequent research has revealed its multifaceted biological profile, including anti-HIV activity and antibacterial properties.
A crucial point of clarification in the history of this compound is its relationship with "isocomplestatin." Through total synthesis and stereochemical revision, it was demonstrated in 2005 that the compound previously reported as isocomplestatin is identical to complestatin. The true isocomplestatin, the S atropisomer of complestatin, has not been isolated as a natural product. Therefore, this guide will focus on the discovery and isolation of complestatin.
Fermentation of Streptomyces lavendulae SANK 60477
The production of complestatin is achieved through the submerged fermentation of Streptomyces lavendulae SANK 60477. The following protocols are based on the original methods described for the production of this antibiotic.
Culture Media and Conditions
Successful fermentation requires a two-stage process involving a seed culture followed by a production culture. The specific compositions of the media are outlined in the table below.
| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |
| Glucose | 20 | - |
| Soluble Starch | - | 50 |
| Soybean Meal | 10 | 20 |
| Yeast Extract | 2 | 2 |
| NaCl | 5 | 5 |
| K2HPO4 | 1 | 1 |
| MgSO4·7H2O | 1 | 1 |
| CaCO3 | 2 | 2 |
| pH (before sterilization) | 7.0 | 7.0 |
Experimental Protocol: Fermentation
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Inoculum Preparation: A loopful of Streptomyces lavendulae SANK 60477 from a slant culture is used to inoculate a 100 ml Erlenmeyer flask containing 20 ml of the seed medium.
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Seed Culture Incubation: The inoculated flask is incubated on a rotary shaker at 28°C for 48 hours.
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Production Culture Inoculation: A 5% (v/v) inoculum from the seed culture is transferred to a 500 ml Erlenmeyer flask containing 100 ml of the production medium.
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Production Fermentation: The production culture is incubated on a rotary shaker at 28°C for 96 hours.
Isolation and Purification of Complestatin
Complestatin is primarily located within the mycelium of Streptomyces lavendulae. The isolation and purification process involves solvent extraction followed by a series of chromatographic steps.
Experimental Protocol: Extraction and Purification
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Mycelial Harvest: The fermentation broth is centrifuged to separate the mycelium from the supernatant.
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Extraction: The wet mycelial cake is extracted with methanol. The methanolic extract is then concentrated under reduced pressure.
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Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer, containing the crude complestatin, is collected and evaporated to dryness.
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Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a chloroform-methanol solvent system.
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Preparative HPLC: Fractions containing complestatin are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.
Quantitative Data from Isolation
The following table summarizes the yield and activity at various stages of a typical isolation process.
| Purification Step | Total Solids (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) |
| Methanol Extract | 10,000 | 1,000,000 | 100 | 100 |
| Ethyl Acetate Extract | 2,500 | 950,000 | 380 | 95 |
| Silica Gel Chromatography | 200 | 800,000 | 4,000 | 80 |
| Preparative HPLC | 50 | 750,000 | 15,000 | 75 |
Activity units are based on a standard complement inhibition assay.
